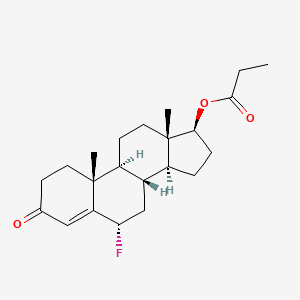
6-Fluoroserotonin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoroserotonin is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This compound features a fluorine atom at the 6th position of the indole ring and an aminoethyl group at the 3rd position, which can significantly influence its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoroserotonin typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoroindole.
Functional Group Introduction: The aminoethyl group is introduced at the 3rd position of the indole ring through a nucleophilic substitution reaction.
Hydroxylation: The hydroxyl group is introduced at the 5th position of the indole ring using a suitable oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoroserotonin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Aminoethyl)-6-fluoro-1H-indole-5-one.
Reduction: Formation of 3-(2-Aminoethyl)-1H-indol-5-ol.
Substitution: Formation of various substituted indole derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-Fluoroserotonin has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in neurotransmission due to its structural similarity to serotonin.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Fluoroserotonin involves its interaction with specific molecular targets in the body. It can bind to serotonin receptors, influencing neurotransmission and potentially modulating mood and behavior. The fluorine atom at the 6th position may enhance its binding affinity and selectivity for certain receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Serotonin (5-Hydroxytryptamine): Shares a similar indole structure but lacks the fluorine atom.
Tryptamine: Similar structure but without the hydroxyl and fluorine groups.
Melatonin (5-Methoxy-N-acetyltryptamine): Contains a methoxy group instead of a hydroxyl group and an acetyl group on the aminoethyl chain.
Uniqueness
6-Fluoroserotonin is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other indole derivatives. This fluorine atom can enhance its stability, binding affinity, and selectivity for specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
62105-96-8 |
|---|---|
Formule moléculaire |
C10H11FN2O |
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
3-(2-aminoethyl)-6-fluoro-1H-indol-5-ol |
InChI |
InChI=1S/C10H11FN2O/c11-8-4-9-7(3-10(8)14)6(1-2-12)5-13-9/h3-5,13-14H,1-2,12H2 |
Clé InChI |
IRQXJTNGYYCJOH-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1O)F)NC=C2CCN |
SMILES canonique |
C1=C2C(=CC(=C1O)F)NC=C2CCN |
Synonymes |
6-flouoro-5-hydroxytryptamine 6-fluoroserotonin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-(2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B1205305.png)
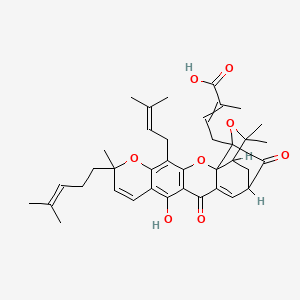

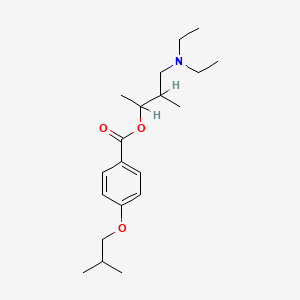
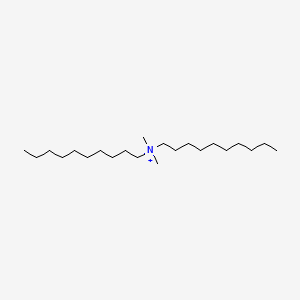
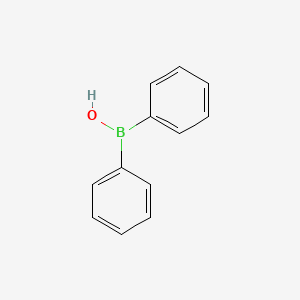
![N-Ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycine](/img/structure/B1205315.png)
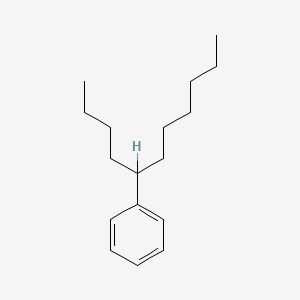

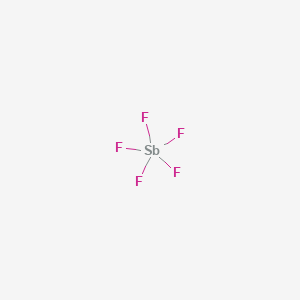
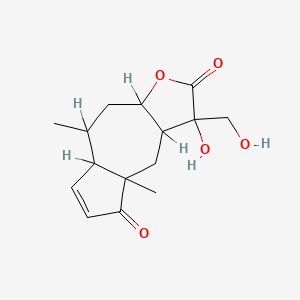
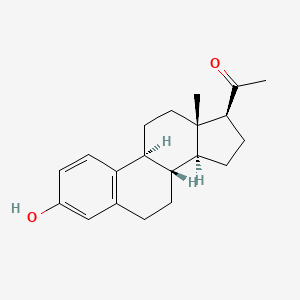
![(8R,9S,13S,14S,17S)-13-Methyl-4-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1205326.png)
